(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt molecular weight
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt molecular weight
An In-Depth Technical Guide to (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt: Properties, Applications, and Methodologies
Executive Summary
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, also known as N-Biotinyl-p-aminobenzoic acid (B-PABA), is a specialized biotin derivative that serves as a critical tool for researchers in biochemistry, diagnostics, and drug development. Its unique structure, combining the high-affinity biotin moiety with a p-aminobenzoic acid (PABA) linker, makes it an ideal substrate for the enzyme biotinidase. This guide provides a comprehensive technical overview of the compound's physicochemical properties, core applications, and detailed experimental protocols. We will explore its primary use in colorimetric assays for biotinidase activity, a cornerstone of newborn screening for biotinidase deficiency, and discuss its role in bioconjugation and peptide synthesis. This document is intended to serve as a foundational resource for scientists and professionals seeking to leverage this versatile molecule in their research endeavors.
Introduction: The Power of the Avidin-Biotin System
The avidin-biotin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.[1][2] This extraordinarily high affinity and specificity form the basis of a powerful and versatile technology platform used across numerous life science applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][3] Biotinylation, the process of attaching biotin to a molecule of interest, allows researchers to harness this interaction for detection, purification, and immobilization. (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, is a key reagent within this system, engineered not just for labeling, but for probing specific enzymatic activity.
Physicochemical Properties
The functionality of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is directly derived from its chemical structure. The molecule consists of a (+)-biotin head, a valeric acid side chain, an amide bond, a p-aminobenzoic acid (PABA) linker, and a sodium salt at the carboxyl group of the PABA moiety. This structure confers specific solubility and reactivity properties that are essential for its applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀N₃NaO₄S | [4][5][6] |
| Molecular Weight | 385.41 g/mol | [4][5][6] |
| CAS Number | 102418-74-6 | [4][5][6] |
| Appearance | White to off-white solid powder | [4][7] |
| Purity | Typically ≥95% or ≥98% | [4][7][8] |
| Solubility | Soluble in aqueous bases and sparingly in DMSO | [7] |
| Storage Conditions | Long-term storage at -20°C is recommended. The compound is hygroscopic. | [4][7] |
Core Applications in Research and Drug Development
Primary Application: Substrate for Biotinidase Activity Assays
The most prominent application of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is as a substrate for measuring the activity of biotinidase.[8][9] Biotinidase is a crucial enzyme responsible for recycling biotin in the body by cleaving it from proteins and peptides.[10] A deficiency in this enzyme is a serious inborn error of metabolism.
Mechanism of Action: Biotinidase catalyzes the hydrolysis of the amide bond linking biotin to the PABA moiety.[8][9] This enzymatic reaction releases free biotin and 4-aminobenzoic acid (PABA). The liberated PABA can then be quantified, most commonly through a colorimetric reaction, providing a direct measure of the enzyme's activity.[8] This principle is fundamental to many newborn screening tests for biotinidase deficiency.[8]
Bioconjugation and Peptide Synthesis
While less common than N-hydroxysuccinimide (NHS) ester-activated biotin reagents, the carboxylic acid group on the PABA linker can be chemically activated (e.g., using EDC/NHS chemistry) to form a reactive ester. This allows for the covalent attachment of the biotin-PABA molecule to primary amines on proteins, peptides, or other biomolecules.[11] This makes it a useful tool in modern peptide synthesis for creating biotinylated peptides with tailored properties for therapeutic or diagnostic applications.[12] The PABA linker provides a rigid spacer arm, which can be advantageous in certain applications where minimizing steric hindrance is critical for the biotin-avidin interaction.
Key Experimental Methodologies
Protocol: Colorimetric Assay for Biotinidase Activity
This protocol describes a self-validating system for determining biotinidase activity in a sample (e.g., plasma) using (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt. The detection of the PABA product is based on the classic Bratton-Marshall reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM solution of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt in deionized water.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.0.
-
Stopping Reagent: 10% Trichloroacetic Acid (TCA).
-
Color Reagent A: 0.2% Sodium Nitrite (prepare fresh).
-
Color Reagent B: 1% Ammonium Sulfamate.
-
Color Reagent C: 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µL of the sample (e.g., plasma) with 150 µL of Assay Buffer.
-
Initiate the reaction by adding 20 µL of the 10 mM Substrate Stock Solution.
-
Incubate at 37°C for a defined period (e.g., 60 minutes). A no-enzyme control should be run in parallel.
-
-
Reaction Termination and Protein Precipitation:
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated proteins.
-
-
Colorimetric Detection of PABA:
-
Transfer 200 µL of the clear supernatant to a 96-well plate.
-
Add 50 µL of Color Reagent A and incubate for 3 minutes at room temperature.
-
Add 50 µL of Color Reagent B to quench excess nitrite and incubate for 3 minutes.
-
Add 50 µL of Color Reagent C. A purple color will develop.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PABA.
-
Calculate the amount of PABA released in the enzymatic reaction and determine the biotinidase activity (typically expressed in nmol/min/mL).
-
Diagram: Biotinidase Activity Assay Workflow
A schematic workflow for the colorimetric determination of biotinidase activity.
Protocol: Protein Biotinylation via Carboxylic Acid Activation
This protocol outlines the biotinylation of a protein with primary amines (e.g., an antibody) by first activating the carboxylic acid of (+)-Biotin 4-Amidobenzoic Acid.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Protein Solution: Prepare the protein (e.g., 1-5 mg/mL) in an amine-free buffer, such as 0.1 M MES buffer, pH 6.0.
-
Biotin-PABA Solution: Dissolve (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt in DMSO to a concentration of 10-20 mM.
-
Activation Reagents: Prepare fresh 100 mM solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in DMSO or water.
-
-
Activation of Biotin-PABA:
-
In a separate tube, mix a 10- to 50-fold molar excess of Biotin-PABA, EDC, and NHS relative to the amount of protein to be labeled.
-
Incubate this activation mixture for 15 minutes at room temperature to form the reactive NHS ester of Biotin-PABA.
-
-
Biotinylation Reaction:
-
Add the activated Biotin-PABA mixture directly to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
The reaction pH may need to be adjusted to 7.2-7.5 for efficient coupling to the protein's primary amines.
-
-
Purification of Biotinylated Protein:
-
Remove unreacted biotin and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column with a molecular weight cutoff appropriate for the protein.
-
-
Validation:
-
Confirm biotinylation using a dot blot with streptavidin-HRP or quantify the degree of labeling using a HABA assay.[13]
-
Diagram: Biotinylation via EDC/NHS Chemistry
The two-step process of activating the carboxylic acid and coupling to a primary amine.
Mechanistic Insights
The Avidin-Biotin Interaction: A Model of Molecular Recognition
The interaction between avidin (or its bacterial analog, streptavidin) and biotin is a cornerstone of many biotechnological applications.[1] Avidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[2] This 4:1 stoichiometry is crucial for signal amplification strategies in detection assays. The binding pocket of avidin forms a deep, hydrophobic cleft that perfectly accommodates the biotin molecule, leading to an extremely slow off-rate and a highly stable complex resistant to changes in pH, temperature, and denaturing agents.[2]
Diagram: Avidin-Biotin Complex
Tetrameric avidin binds up to four biotin molecules with high affinity.
Conclusion
(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is a highly specific and valuable reagent. Its primary role as a chromogenic substrate for biotinidase has made it indispensable in the clinical diagnosis of biotinidase deficiency. Beyond this critical application, its structure allows for its use as a biotinylating agent for creating labeled biomolecules and functionalized peptides. Understanding the properties, applications, and methodologies associated with this compound empowers researchers to effectively utilize it in diagnostics, drug discovery, and fundamental biochemical research, leveraging the unparalleled strength of the avidin-biotin interaction.
References
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PubChem. (n.d.). (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Biotin-PABA in Modern Peptide Synthesis. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). biotin sodium salt. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Al-Hatamleh, M. A. I., et al. (2020). The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. Molecules, 25(22), 5309. [Link]
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Cudic, M., & Strukelj, B. (2004). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Journal of peptide research, 64(4), 169–176. [Link]
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Pinon, V., et al. (2005). Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase. Plant physiology, 139(4), 1666–1676. [Link]
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Jain, A., & Cheng, K. (Eds.). (2017). Avidin-Biotin Interactions: Methods and Applications. ResearchGate. [Link]
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G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved January 24, 2026, from [Link]
-
Delgadillo, R. F., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PloS one, 14(10), e0224706. [Link]
- Prather, K. L. J., et al. (2014). U.S.
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